Product packaging for N-(Butoxymethyl)acrylamide(Cat. No.:CAS No. 1852-16-0)

N-(Butoxymethyl)acrylamide

Cat. No.: B158947
CAS No.: 1852-16-0
M. Wt: 157.21 g/mol
InChI Key: UTSYWKJYFPPRAP-UHFFFAOYSA-N
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Description

Overview and Academic Relevance of N-(Butoxymethyl)acrylamide

This compound, with the chemical formula C₈H₁₅NO₂, is a hydrophobic acrylamide (B121943) derivative. It is typically a colorless to pale yellow liquid. The academic interest in NBMA stems from its role as a versatile monomer in polymer synthesis. Its structure allows for the creation of self-crosslinkable polymers, which are materials that can form networks without the need for an external crosslinking agent. koreascience.kr This property is of considerable interest in the development of advanced materials with tailored properties.

The butoxymethyl group in NBMA imparts hydrophobicity to the polymers it forms. This characteristic is particularly valuable in research focused on coatings, adhesives, and sealants where water resistance is a critical factor. Furthermore, the N-butoxymethyl group can react with hydroxyl, carboxyl, amine, or amide groups, leading to the formation of stable crosslinked networks that enhance the mechanical strength and chemical resistance of the resulting materials.

In more recent academic explorations, NBMA has been utilized in innovative applications such as polymerization-induced self-assembly (PISA). mst.edu PISA is a powerful technique for the in-situ formation of polymer nanoparticles with controlled morphologies. In this context, NBMA has been used to modulate the dissolution kinetics of polymers in aqueous environments, a crucial aspect for applications like sustained drug delivery. mst.edu

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 1852-16-0 ontosight.aichemsynthesis.com
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Density 0.960 g/cm³ chemsynthesis.com
Boiling Point 125–128 °C at 0.03 mmHg chemsynthesis.com
Refractive Index 1.4650 (20°C/D)
Solubility in Water Insoluble

Historical Context of Acrylamide Derivatives in Research

The study of acrylamide and its derivatives has a long history in polymer science. Acrylamide itself, a white crystalline solid, has been a fundamental building block for the synthesis of polyacrylamides. wikipedia.org Polyacrylamides are widely used as flocculants in water treatment, as soil conditioners, and in electrophoresis for separating biological molecules. researchgate.net

Research into acrylamide derivatives began as a way to modify the properties of polyacrylamide and to create polymers with new functionalities. The toxicity of acrylamide monomer spurred investigations into less hazardous alternatives that could still provide desirable polymer characteristics. nih.gov This led to the development of a wide range of N-substituted acrylamides, where a hydrogen atom on the amide nitrogen is replaced by an organic group. nih.gov

The introduction of functional groups, such as the alkoxymethyl groups in compounds like NBMA, represented a significant advancement. These groups provided a mechanism for post-polymerization modification and crosslinking, expanding the applications of acrylamide-based polymers into areas requiring more durable and resistant materials. Early research in this area focused on understanding the copolymerization behavior of these functionalized monomers with other vinyl monomers. tmoritani.com

Distinction from Related Acrylamide Compounds in Research Contexts

This compound is often compared with other acrylamide derivatives in research to highlight its specific advantages. Key distinctions are based on the nature of the substituent on the nitrogen atom, which influences properties like reactivity, hydrophobicity, and crosslinking ability.

Acrylamide (AM): The parent compound, acrylamide, is highly water-soluble and lacks the crosslinking functionality of NBMA. Its primary use is in the formation of linear or lightly crosslinked polyacrylamides.

N-Methylolacrylamide (NMA): This derivative contains a hydroxymethyl group (–CH₂OH). While it can also undergo crosslinking reactions, NMA is generally less stable than NBMA, which can lead to premature gelation in resin formulations. In many industrial applications, NBMA has replaced NMA due to its superior shelf life.

N,N'-Methylenebisacrylamide (MBAm): MBAm is a bifunctional crosslinker containing two acrylamide units linked by a methylene (B1212753) bridge. avantorsciences.com It is highly reactive and is a staple in the formation of chemically crosslinked hydrogels, creating rigid polymer networks. In contrast, NBMA acts as a self-crosslinking monomer within a single polymer chain.

Diacetone Acrylamide (DAAM): DAAM is a hydrophilic monomer that forms physically crosslinked networks in aqueous solutions. It is often used in the synthesis of hydrogels through techniques like PISA. While both DAAM and NBMA are used in PISA, NBMA-containing polymers exhibit slower dissolution rates in water due to their hydrophobicity.

N-(Isobutoxymethyl)acrylamide (IBMA): A close structural isomer of NBMA, IBMA also finds use as a self-crosslinking monomer. researchgate.net Research has explored its use in creating block copolymers and modifying the properties of materials like polyvinyl alcohol. researchgate.net The subtle difference in the butyl group's structure (isobutyl vs. n-butyl) can lead to variations in polymer properties.

The choice between these and other acrylamide derivatives in academic research is dictated by the specific requirements of the application, such as the desired degree of crosslinking, hydrophobicity, and reaction kinetics.

Table 2: Comparison of this compound with Other Acrylamide Derivatives

Compound Key Functional Group Primary Research Application Key Distinction from NBMA
Acrylamide Amide (-CONH₂) Synthesis of polyacrylamides Lacks self-crosslinking ability, highly water-soluble.
N-Methylolacrylamide Hydroxymethyl (-CH₂OH) Crosslinking agent Less stable, prone to premature crosslinking.
N,N'-Methylenebisacrylamide Bifunctional acrylamide Chemical crosslinker for hydrogels Forms rigid, covalently crosslinked networks between polymer chains.
Diacetone Acrylamide Diacetone Hydrophilic polymer synthesis, physical crosslinking Hydrophilic, forms physically crosslinked networks.
N-(Isobutoxymethyl)acrylamide Isobutoxymethyl (-CH₂OCH₂CH(CH₃)₂) Self-crosslinking monomer Structural isomer, subtle differences in polymer properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B158947 N-(Butoxymethyl)acrylamide CAS No. 1852-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(butoxymethyl)prop-2-enamide
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InChI

InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10)
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InChI Key

UTSYWKJYFPPRAP-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCNC(=O)C=C
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Molecular Formula

C8H15NO2
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Related CAS

65993-46-6
Record name 2-Propenamide, N-(butoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9027443
Record name N-(Butoxymethyl)acrylamide
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Molecular Weight

157.21 g/mol
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Physical Description

Liquid
Record name 2-Propenamide, N-(butoxymethyl)-
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Vapor Pressure

0.00704 [mmHg]
Record name N-(Butoxymethyl)acrylamide
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CAS No.

1852-16-0
Record name N-(Butoxymethyl)acrylamide
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Record name N-(BUTOXYMETHYL)ACRYLAMIDE
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Synthesis and Preparative Methodologies for N Butoxymethyl Acrylamide

Established Synthetic Pathways

The formation of N-(Butoxymethyl)acrylamide relies on two principal synthetic strategies: nucleophilic substitution reactions and etherification processes. These pathways offer versatile and efficient means to produce the target compound from readily available starting materials.

Nucleophilic Substitution Reactions for this compound Formation

One established method for synthesizing this compound involves a nucleophilic substitution reaction. This pathway can utilize acryloyl chloride and butoxymethylamine as key reactants. In this process, the amine group of butoxymethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This reaction leads to the formation of an amide bond and the elimination of a chloride ion, yielding the final this compound product.

Another approach within this category is the reaction of acrylamide (B121943) with butoxymethyl chloride in the presence of a base. ontosight.ai The base facilitates the deprotonation of acrylamide, enhancing its nucleophilicity and enabling it to react with the electrophilic butoxymethyl chloride to form the desired product.

Etherification Processes

A widely employed and economically viable method for the synthesis of this compound is through an etherification process. google.com This typically involves a two-step reaction sequence. The first step is the hydroxymethylation of acrylamide, where acrylamide reacts with formaldehyde (B43269) under alkaline conditions to produce N-(hydroxymethyl)acrylamide (NMA). This intermediate is then subjected to an etherification reaction with n-butanol in the presence of an acid catalyst. The acidic environment facilitates the protonation of the hydroxyl group of NMA, which then reacts with n-butanol to form an ether linkage, yielding this compound and water as a byproduct. google.com

Industrial-scale production often favors this etherification route due to its efficiency and the use of relatively inexpensive starting materials. google.com A Chinese patent outlines a method that involves etherification followed by a series of washing steps to purify the product, avoiding the need for vacuum distillation and thereby reducing costs. google.com

Reaction Conditions and Optimization Strategies for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are carefully controlled include the use of anhydrous conditions, solvent selection, temperature, and the choice of catalyst.

Anhydrous Conditions and Solvent Selection (e.g., THF)

Tetrahydrofuran (THF) is a commonly used solvent for this purpose. acs.org Its aprotic and polar nature makes it suitable for dissolving the reactants while remaining unreactive under the reaction conditions. acs.org In industrial processes that may have previously used benzene (B151609), toluene (B28343) is now a preferred solvent due to safety considerations. google.com Effective solvent recovery and recycling systems are often implemented to enhance the economic and environmental sustainability of the process. google.com

Temperature Control for Yield Optimization and Side Reaction Minimization (e.g., 0–5°C)

Precise temperature control is essential for optimizing the yield of this compound and minimizing the formation of unwanted side products. For nucleophilic substitution reactions, a low temperature range, typically between 0–5°C, is maintained. This helps to control the exothermic nature of the reaction and suppress side reactions such as the hydrolysis of acryloyl chloride.

In etherification processes, the temperature is also a key parameter. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts. For instance, conducting the initial phase of the reaction at a controlled temperature can significantly reduce dimerization. The specific temperature profile often depends on the chosen catalyst and solvent system.

Role of Acid Catalysts in Etherification

Acid catalysts play a pivotal role in the etherification of N-(hydroxymethyl)acrylamide with n-butanol. The catalyst facilitates the reaction by protonating the hydroxyl group of NMA, making it a better leaving group (water) and promoting the nucleophilic attack by n-butanol.

Commonly used acid catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). While effective, these can necessitate rigorous washing steps to prevent equipment corrosion. google.com

Data Tables

Table 1: Reactants and Products in this compound Synthesis

Compound Name Molecular Formula Role in Synthesis
AcrylamideC₃H₅NOStarting Material
FormaldehydeCH₂OReactant for NMA formation
n-ButanolC₄H₁₀OReactant for etherification
Acryloyl chlorideC₃H₃ClOReactant for nucleophilic substitution
ButoxymethylamineC₅H₁₃NOReactant for nucleophilic substitution
N-(hydroxymethyl)acrylamide (NMA)C₄H₇NO₂Intermediate
This compound (NBMA)C₈H₁₅NO₂Final Product

Table 2: Optimized Reaction Conditions for this compound Synthesis

Parameter Condition Rationale
Reaction Type Nucleophilic SubstitutionDirect formation of amide bond
Solvent Anhydrous THFPrevents hydrolysis of acryloyl chloride
Temperature 0–5°CMinimizes side reactions
Reaction Type EtherificationCost-effective industrial route google.com
Catalyst p-Toluenesulfonic acid (PTSA)Milder acid, easier separation google.com
Temperature Controlled, e.g., 80-90°CAccelerates reaction without promoting side products

Purification Techniques for this compound

Following synthesis, crude this compound (NBMA) requires purification to remove unreacted starting materials, byproducts, and other impurities. The selection of a purification method depends on the scale of production, the nature of the impurities, and the desired final purity. Industrial protocols often involve a series of washing steps prior to more intensive purification, including washes with a 10% sodium chloride solution to remove residual n-butanol, a 5% sodium bicarbonate solution to neutralize acid, and deionized water to eliminate ionic impurities.

Vacuum distillation is a highly effective method for purifying this compound, particularly for removing non-volatile impurities and residual solvents. google.com By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal decomposition that might occur at atmospheric pressure. rochester.edu For this compound, high purity (>97%) can be achieved through this technique. The process involves heating the crude product in a flask connected to a vacuum source, with a condenser to cool the vapor back into a liquid, which is then collected in a receiving flask. rochester.edu

Table 1: Vacuum Distillation Parameters for Acrylamide Derivatives

This table presents typical conditions for the vacuum distillation of this compound and a related compound.

Compound Boiling Point (°C) Pressure (mmHg) Reference
This compound 125–128 0.03
N-(Methoxymethyl)acrylamide 104 2 tmoritani.com

Crystallization is a purification technique that separates a compound from a solution based on differences in solubility. iscientific.org For this compound, a common method involves dissolving the crude material in a suitable solvent at an elevated temperature and then cooling the solution to induce the formation of crystals. The impurities remain dissolved in the solvent, known as the mother liquor.

A documented procedure for purifying NBMA specifies dissolving the crude product in ethyl acetate (B1210297) and subsequently cooling the solution to -10°C. This process effectively yields crystals with a purity of 99%. The choice of solvent is critical; it should readily dissolve the compound at a higher temperature but have low solubility for it at a lower temperature, while impurities should remain soluble at the lower temperature. iscientific.org

Table 2: Crystallization Parameters for this compound

This table outlines a specific laboratory method for the crystallization of this compound.

Solvent Temperature Purity Achieved Reference
Ethyl Acetate Cool to -10°C 99%

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Normal-Phase Chromatography: In this mode, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. For this compound, silica gel column chromatography is effective for removing polar impurities. A common mobile phase, or eluent, for this separation is a mixture of hexane (B92381) and ethyl acetate in a 7:3 ratio.

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for the analysis and purification of this compound and its derivatives. sielc.com This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. A typical mobile phase consists of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid to improve peak shape. sielc.com While initially an analytical method, it is scalable for preparative separation to isolate impurities. sielc.com

Table 3: Column Chromatography Conditions for this compound

This table summarizes conditions for two types of column chromatography used in the purification of NBMA.

Chromatography Type Stationary Phase Mobile Phase Purpose Reference
Normal-Phase Silica Gel Hexane/Ethyl Acetate (7:3) Removes polar impurities
Reversed-Phase HPLC C18 Acetonitrile, Water, Acid Analysis and preparative separation sielc.com

Advanced Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on improving the synthesis of this compound by developing more efficient catalytic systems and adopting principles of green chemistry to enhance sustainability.

Advanced Catalytic Approaches: To improve reaction selectivity and rates, advanced catalysts are being explored.

Hybrid Catalysts: Molybdenum (Mo) or tungsten (W) based salts, when paired with a basic compound like sodium hydroxide (B78521), can function as hybrid catalysts. These systems have been shown to reduce side reactions during the synthesis of the N-methylolacrylamide precursor, which subsequently improves the quality of the final this compound product.

Phase-Transfer Catalysis: The use of quaternary ammonium (B1175870) hydroxides, such as tetrabutylammonium (B224687) hydroxide (TBAH), can increase the rate of the etherification step by approximately 15%. TBAH acts as a phase-transfer catalyst, facilitating the reaction between reactants that are in different phases.

Green Chemistry Considerations: The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of NBMA synthesis, these principles can be applied in several ways:

Stoichiometric Control: A primary byproduct in the synthesis is N,N'-bis(butoxymethyl)acrylamide, which results from over-etherification. Carefully controlling the stoichiometry by limiting the n-butanol reactant to 1.2 equivalents helps to suppress the formation of this byproduct.

Process Optimization: Conducting the initial phase of the reaction at a lower temperature (e.g., 60°C for the first hour) can reduce dimerization by 40%.

Atom Economy: While not a new concept, focusing on reaction pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. The synthesis of NBMA from acrylamide, formaldehyde, and butanol is an addition reaction that can have high atom economy if byproduct formation is minimized.

Alternative Solvents and Energy Sources: A Chinese patent describes using a water jet pump to remove the benzene solvent under reduced pressure. google.com This method can be less energy-intensive than high-vacuum pumps. google.comrochester.edu Ongoing research in green chemistry encourages the replacement of volatile organic solvents like benzene with safer, more environmentally benign alternatives.

Polymerization Mechanisms and Kinetics of N Butoxymethyl Acrylamide

Homopolymerization Studies of N-(Butoxymethyl)acrylamide

Homopolymers of NBMA are of interest for their potential applications in coatings, adhesives, and as self-crosslinking systems. The polymerization can be initiated and controlled through various radical polymerization techniques.

Conventional free-radical polymerization is a fundamental method for polymerizing vinyl monomers like NBMA. The process involves three main steps: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, decomposes upon heating or irradiation to generate free radicals. These radicals then react with an NBMA monomer, initiating a polymer chain. The chain propagates by the sequential addition of more NBMA monomers. Termination occurs when two growing chains combine or disproportionate, ending the polymerization process. While straightforward, this method often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.

Reversible-deactivation radical polymerization (RDRP) techniques have emerged to provide "living" characteristics to radical polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com The key principle of RDRP is the establishment of a dynamic equilibrium between active (propagating) and dormant polymer chains. sigmaaldrich.com This equilibrium ensures that all chains grow at a similar rate, leading to a well-controlled polymerization. The main RDRP techniques applicable to NBMA include Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP) is an RDRP technique that utilizes a stable nitroxide radical to control the polymerization. wikipedia.org The process is initiated by an alkoxyamine, which can reversibly cleave at elevated temperatures to form a propagating polymer chain and a persistent nitroxide radical. wikipedia.org The nitroxide reversibly combines with the growing polymer chain end, creating a dormant species. This reversible capping process minimizes irreversible termination reactions and allows for controlled chain growth. wikipedia.org

The homopolymerization of N-(isobutoxymethyl)acrylamide (IBMA), a structural isomer of NBMA, has been successfully demonstrated using NMP. researchgate.net Studies have shown a linear increase in the number-average molecular weight (Mn) with monomer conversion up to high conversions (>80%), while maintaining low dispersity values (Mw/Mn < 1.30). researchgate.net A strong Arrhenius relationship was observed between the apparent rate constants and the polymerization temperature, typically in the range of 105–120 °C. researchgate.net The resulting poly(IBMA) macroinitiators have shown a high degree of "livingness," successfully being chain-extended with other monomers like styrene (B11656) to form well-defined block copolymers. researchgate.net This suggests that NMP is a viable method for producing well-defined homopolymers of N-alkoxymethylacrylamides.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile RDRP method applicable to a wide range of monomers, including acrylamides. wikipedia.org This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent. wikipedia.org The RAFT agent mediates the polymerization by reversibly transferring the growing radical between active and dormant polymer chains through an addition-fragmentation mechanism. wikipedia.org

The choice of the RAFT agent is critical for a successful polymerization and depends on the monomer being used. For acrylamides, trithiocarbonates and aromatic dithioesters are often effective. sigmaaldrich.com The general mechanism involves the initiation of polymerization by a conventional radical initiator. The propagating radical then adds to the RAFT agent, forming an intermediate radical which can then fragment to release a new radical that can reinitiate polymerization. This process establishes an equilibrium between active and dormant chains, leading to a controlled polymerization. sigmaaldrich.com RAFT polymerization allows for the synthesis of polymers with complex architectures, such as block copolymers, star polymers, and polymer brushes. sigmaaldrich.comwikipedia.org Photo-induced electron transfer RAFT (PET-RAFT) is a variation that uses light to mediate the process, allowing for polymerization at room temperature. cumhuriyet.edu.tr

Table 1: Key Features of RAFT Polymerization of this compound

Feature Description
Controlling Agent Thiocarbonylthio compound (RAFT agent) wikipedia.org
Mechanism Reversible addition-fragmentation chain transfer wikipedia.org
Applicable Monomers Wide range, including acrylamides
Key Advantage Versatility in monomer choice and synthesis of complex architectures sigmaaldrich.comwikipedia.org
Controllable Parameters Molecular weight, low dispersity wikipedia.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique that uses a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst. wikipedia.org The polymerization is initiated by an alkyl halide, and the catalyst reversibly activates and deactivates the growing polymer chains through a one-electron transfer process, with the halogen atom being transferred between the catalyst and the polymer chain end. wikipedia.org

ATRP has been successfully used for the polymerization of various (meth)acrylates and (meth)acrylamides. wikipedia.org However, the polymerization of N,N-dimethylacrylamide (DMA) by ATRP has been shown to be challenging, with studies indicating a lack of control under various conditions. cmu.edu It is believed that the copper salts can complex with the amide group of the polymer chain, which can interfere with the deactivation step and lead to a high concentration of radicals and consequently, termination reactions. cmu.edu While specific studies on the ATRP of NBMA are not widely available, similar challenges might be encountered due to the presence of the acrylamide (B121943) functionality.

Table 2: Comparison of RDRP Techniques for this compound Homopolymerization

Technique Initiator/Catalyst Key Features Potential for NBMA
NMP Alkoxyamine initiator wikipedia.org Simple, metal-free system researchgate.net Demonstrated for the isomer IBMA, suggesting high viability researchgate.net
RAFT RAFT agent + radical initiator wikipedia.org Highly versatile for many monomers and complex architectures sigmaaldrich.comwikipedia.org Highly suitable, with proper selection of the RAFT agent
ATRP Alkyl halide initiator + transition metal catalyst wikipedia.org Good control for many monomers wikipedia.org Potentially challenging due to possible complexation with the amide group cmu.edu

Copolymerization of this compound

Copolymerization of NBMA with other monomers allows for the creation of materials with a combination of properties, leading to a wide range of applications.

Copolymers of this compound and N,N-Dimethylacrylamide (DMA) have been investigated for the development of responsive hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com Responsive or "smart" hydrogels undergo a volume change in response to external stimuli such as temperature, pH, or light.

The copolymerization of NBMA with DMA can be used to create hydrogels that exhibit temperature-dependent swelling behavior. The butoxymethyl group of NBMA influences the lower critical solution temperature (LCST) of the resulting copolymer. The LCST is the temperature above which the polymer becomes less soluble in water, leading to the collapse or shrinking of the hydrogel. By adjusting the ratio of NBMA to DMA in the copolymer, the LCST can be tuned to a desired temperature. This property is crucial for applications in areas such as drug delivery, where the hydrogel can be designed to release a therapeutic agent at a specific temperature. The copolymerization is typically carried out via radical polymerization, often in the presence of a crosslinking agent like N,N'-methylenebis(acrylamide) to form the hydrogel network. mdpi.com

Copolymerization with Acrylamide (AM) and N-(2-Hydroxyethyl)acrylamide (HEAM)

While specific reactivity ratios for the copolymerization of this compound with acrylamide (AM) and N-(2-hydroxyethyl)acrylamide (HEAM) are not extensively detailed in the provided search results, the general principles of acrylamide copolymerization suggest that NBMA can be incorporated into polymer chains with these hydrophilic monomers. The resulting copolymers would possess both the reactive butoxymethyl groups from NBMA and the hydroxyl or amide functionalities from HEAM and AM, respectively. This combination allows for the creation of functional polymers with tunable properties, where the NBMA units can act as latent crosslinking sites.

Copolymerization with Vinyl Acetate (B1210297)

The copolymerization of this compound (identified as monomer-1) with vinyl acetate (VAc, identified as monomer-2) has been investigated to produce self-crosslinkable polyvinyl alcohols (PVALs). tmoritani.com The monomer reactivity ratios for this system were determined to be r1 = 8 and r2 = 0.095. tmoritani.com These values indicate that the NBMA radical prefers to add to its own monomer type, while the vinyl acetate radical also shows a preference for adding to NBMA. This leads to the formation of copolymers where NBMA is readily incorporated. tmoritani.com

A modified PVAL containing just 1.0 mol% of N-(n-butoxymethyl)-acrylamide units can produce a crosslinked film with high resistance to boiling water, a low sol fraction of 0.8%, and a swelling degree of 2.4 wt/wt. tmoritani.com The crosslinking is typically facilitated by an acid catalyst, such as ammonium (B1175870) chloride, during the drying process. tmoritani.com

Copolymerization with Organosilanes

This compound has been successfully copolymerized with organosilanes, such as trimethoxysilane (B1233946) functional monomers, to create alternative crosslinker systems. rubber.or.kr In these systems, the NBMA is copolymerized with other acrylic monomers, and the resulting polymer can be reacted with hydroxyl groups in an alkyl main chain without needing an additional crosslinker. rubber.or.kr

Research has shown that as the content of N-butoxymethyl acrylamide increases from 5 to 20 wt% in the copolymer, the molecular weight, glass transition temperature, and viscosity of the resulting acrylic resin also increase. rubber.or.kr The polymerization is typically a radical polymerization carried out in a solvent like xylene at its boiling point (140°C), using an initiator such as a t-amyloxy radical-based initiator. rubber.or.kr

Copolymerization with Styrene

This compound can be copolymerized with styrene to create functional polymers. google.com While specific reactivity ratios for the direct copolymerization of NBMA and styrene were not found, studies on similar systems provide insights. For instance, the reactivity ratios for styrene and butyl acrylate (B77674) have been reported, with values varying depending on the polymerization method (e.g., ATRP, FRP) and temperature. frontiersin.orgresearchgate.net In one study, a 30% NBMA-functional acrylic polymer was synthesized with butyl acrylate, butyl methacrylate (B99206), and styrene. google.com This indicates the compatibility of NBMA in copolymerizations with styrenic and acrylic monomers.

Copolymerization with Butyl Acrylate and Butyl Methacrylate

This compound is frequently copolymerized with acrylic monomers like butyl acrylate and butyl methacrylate to create self-crosslinkable coating compositions. google.com A typical formulation might involve the free radical initiated reaction of NBMA with these and other ethylenically unsaturated monomers. google.com For example, a polymer was prepared containing 30% N-(n-butoxymethyl)acrylamide (NBMA), along with butyl acrylate, butyl methacrylate, and styrene. google.com

The reactivity ratios for the copolymerization of n-butyl acrylate (nBuA) and methyl methacrylate (MMA), which are structurally similar to butyl methacrylate, have been determined and show good agreement between conventional and atom transfer radical polymerization (ATRP) methods. uni-bayreuth.de This suggests that the chemoselectivity in both processes is similar. uni-bayreuth.de Kinetic modeling of the free radical copolymerization of n-butyl acrylate, methyl methacrylate, and 2-ethylhexyl acrylate has also been performed, providing detailed kinetic rate coefficients. mdpi.com

Kinetic Studies of Copolymerization

Kinetic studies are crucial for understanding the copolymerization behavior of this compound. The monomer reactivity ratios are key parameters that describe the relative rates of monomer addition to a growing polymer chain. ekb.eg

For the copolymerization of N-(n-butoxymethyl)-acrylamide (monomer-1) and vinyl acetate (monomer-2), the reactivity ratios have been determined as r1 = 8 and r2 = 0.095. tmoritani.com These values were obtained from analyzing copolymers synthesized at low conversions of vinyl acetate. tmoritani.com

In the copolymerization of organosilanes with N-butoxymethyl acrylamide, kinetic experiments show that increasing the NBMA content leads to a higher molecular weight and a broad molecular weight distribution. rubber.or.kr The use of specific initiators, like t-amyloxy radical-based initiators, is noted to influence the reaction kinetics and the resulting polymer architecture by affecting the rate of β-scission reactions. rubber.or.kr

Kinetic modeling has been extensively used for acrylate systems, such as the copolymerization of n-butyl acrylate and methyl methacrylate. mdpi.com These models incorporate various reaction steps, including initiation, propagation, termination, and chain transfer, to predict the copolymerization behavior. mdpi.com

Crosslinking Mechanisms Involving this compound

The primary functional feature of this compound in polymer science is its capacity for crosslinking. The N-butoxymethyl group is the active site for this reaction.

The crosslinking mechanism involves a condensation reaction where the N-butoxymethyl groups react with other functional groups present in the polymer system or on a substrate. These functional groups can include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or amide (-CONH-) groups. This reaction is typically activated by heat and often requires an acid catalyst. The reaction results in the formation of stable, covalent crosslinked networks, which significantly enhance the mechanical strength and chemical resistance of the final material.

This self-crosslinking capability is particularly useful in applications like coatings and adhesives, where a durable and resistant film is required. google.com For instance, modified polyvinyl alcohols containing NBMA units can be crosslinked by adding an acid catalyst like ammonium chloride and then drying, which drives the condensation reaction. tmoritani.com Similarly, in latex films, the crosslinking occurs during film formation, where the reactive groups, once brought into proximity, can self-condense under acidic conditions. acs.org This process can proceed even at room temperature, although it can be accelerated by heating. google.comacs.org

Reaction with Hydroxyl, Carboxyl, Amine, or Amide Groups

This compound (NBMA) is a versatile monomer primarily utilized for its self-crosslinking capabilities. The key to this functionality lies in the reactivity of its N-butoxymethyl group. This group can undergo condensation reactions with various nucleophilic functional groups present in other monomers, polymers, or on substrates. These reactive counterparts include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and amide (-CONH-) groups.

The reaction is typically a transetherification or condensation process, often catalyzed by an acid. tmoritani.comgoogle.com For instance, the N-butoxymethyl group can react with a hydroxyl group on another polymer chain, such as a polyvinyl alcohol, to form a stable ether linkage and release butanol as a byproduct. tmoritani.com Similarly, it can react with amine or amide groups. This reactivity allows for the covalent incorporation of NBMA into a polymer backbone via its vinyl group during an initial polymerization, followed by a subsequent crosslinking reaction via its side chain. google.com The electrophilic nature of the α,β-unsaturated carbonyl moiety also allows for Michael addition reactions with biological nucleophiles like thiols. acs.orgnih.gov

Formation of Stable Crosslinked Networks

The condensation reactions between the N-butoxymethyl group of NBMA and functional groups like hydroxyls, carboxyls, amines, or amides lead to the formation of stable, three-dimensional crosslinked polymer networks. This crosslinking is the primary mechanism through which NBMA enhances the physical and chemical properties of the final material. The formation of these covalent bonds between polymer chains transforms a collection of individual chains into a single, interconnected molecule, resulting in significantly improved mechanical strength, thermal stability, and chemical resistance. researchgate.net

For example, when NBMA is copolymerized with vinyl acetate and the resulting polymer is subsequently hydrolyzed to form a modified polyvinyl alcohol (PVAL), the NBMA units can self-crosslink upon heating in the presence of a catalyst. tmoritani.com This process yields a material with high resistance to boiling water. tmoritani.com A study on a modified PVAL containing just 1.0 mol% of N-(n-butoxymethyl)-acrylamide units produced a crosslinked film that was highly resistant to boiling water, exhibiting a low sol fraction and a limited degree of swelling, as detailed in the table below. tmoritani.com This demonstrates the efficiency of NBMA as a crosslinking agent even at low concentrations. The resulting network structure enhances the durability and performance of materials used in applications such as coatings, adhesives, and textiles.

Properties of Crosslinked PVAL Film Modified with 1.0 mol% N-(n-butoxymethyl)-acrylamide tmoritani.com
PropertyValueCondition
Sol Fraction0.8%After soaking in boiling water for one hour
Swelling Degree (wt/wt)2.4

Theoretical Models and Computational Studies of this compound Polymerization

While the general kinetics of acrylamide polymerization have been the subject of extensive research and modeling, specific theoretical and computational studies focused exclusively on this compound are not prominently documented in literature. mdpi.comadvancedsciencenews.com However, the principles and methods applied to other acrylamide-based polymers provide a framework for understanding NBMA. researchgate.net

Molecular simulation techniques, such as molecular dynamics (MD) and quantum chemistry methods like Density Functional Theory (DFT), are powerful tools for investigating polymerization at an atomic level. mdpi.comresearchgate.net These methods can elucidate reaction mechanisms, predict kinetic parameters, and explore the structure-property relationships of the resulting polymers. mdpi.com

For related monomers like N-methylacrylamide, DFT calculations have been used to study the propagation kinetics of free radical polymerization. researchgate.net Such studies analyze the transition states of polymer chain growth, considering factors like steric hindrance and hydrogen bonding that influence the rate and stereochemistry of monomer addition. researchgate.net Computational models can also predict reactivity ratios for copolymerization, which are crucial for designing polymers with specific compositions and properties. researchgate.net

For the broader class of acrylamide polymers, molecular simulations have been employed to understand their solution behavior, conformational changes, and interactions with other molecules, which are vital for applications from oil recovery to pharmaceuticals. mdpi.com Although direct computational models for NBMA polymerization kinetics and crosslinking are scarce, the established methodologies used for similar systems could be readily applied to investigate its unique behavior, particularly the acid-catalyzed crosslinking reaction of the N-butoxymethyl side group. Future computational work could model the transition states of the condensation reaction with hydroxyl or amine groups to predict reaction barriers and optimize curing conditions.

Advanced Characterization Techniques for N Butoxymethyl Acrylamide and Its Polymers

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the chemical structure and identifying the functional groups present in N-(Butoxymethyl)acrylamide and its polymers.

NMR Spectroscopy (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. The ¹H NMR spectrum provides distinct signals corresponding to the different protons within the molecule, allowing for unambiguous structural assignment.

Key chemical shifts (δ) observed in the ¹H NMR spectrum of this compound are indicative of its specific molecular framework. The vinyl protons of the acrylamide (B121943) group typically appear in the range of δ 6.3–6.5 ppm. The protons associated with the butoxymethyl group are found at approximately δ 3.5–3.7 ppm. More detailed assignments reveal signals for the N-H proton around 7.0 ppm, the CH=CH₂ protons at approximately 6.309 ppm, 6.218 ppm, and 5.706 ppm, the -N-CH₂-O- protons at 4.801 ppm, and the butoxy group protons (-O-CH₂-CH₂-CH₂-CH₃) at 3.501 ppm, 1.53 ppm, 1.36 ppm, and 0.92 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Assignment Chemical Shift (ppm) Reference
N-H ~7.0 chemicalbook.com
CH=CH₂ 6.3-6.5
CH=CH₂ 6.309, 6.218, 5.706 chemicalbook.com
-N-CH₂-O- 4.801 chemicalbook.com
-O-CH₂- 3.5-3.7
-O-CH₂- 3.501 chemicalbook.com
-CH₂- 1.53 chemicalbook.com
-CH₂- 1.36 chemicalbook.com
-CH₃ 0.92 chemicalbook.com

FT-IR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, prominent peaks are observed that confirm its structure. These include a peak around 1660 cm⁻¹ which is attributed to the C=O stretching vibration of the amide group, and a peak near 1550 cm⁻¹ corresponding to the N-H bending vibration. The presence of the vinyl group is indicated by peaks related to C=C stretching. In acrylamide and its derivatives, the C=O stretching of a primary amide is often seen around 1670 cm⁻¹. researchgate.net N-H stretching vibrations typically appear as bands between 3178 and 3362 cm⁻¹. researchgate.net

Interactive Data Table: FT-IR Characteristic Peaks for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode Reference
N-H 3178 - 3362 Stretching researchgate.net
C=O (Amide I) ~1660 Stretching
N-H (Amide II) ~1550 Bending
C=C ~1600 Stretching researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the monomer and determining the molecular weight characteristics of the resulting polymers.

GC-MS for Molecular Ion Peak Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio (m/z). For this compound, GC-MS is used to confirm its molecular weight and purity.

In the mass spectrum of this compound, the molecular ion peak (M+) is observed at an m/z of 157.21. This peak corresponds to the molecular weight of the compound (C₈H₁₅NO₂). The detection of this specific peak is a strong confirmation of the compound's identity. chemguide.co.uklibretexts.org While the electron impact (EI) mass spectrum of acrylamide itself shows low mass fragments, chemical ionization (CI) techniques can provide more selective ionization, which is particularly useful for analysis in complex matrices. chem-agilent.com

Interactive Data Table: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Molecular Ion Peak (m/z) 157.21

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates polymer molecules based on their size in solution, providing crucial information about the molecular weight distribution.

For polymers of this compound, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czresearchgate.net The PDI value indicates the breadth of the molecular weight distribution. For instance, controlled polymerization techniques like nitroxide-mediated polymerization (NMP) of N-(isobutoxymethyl)acrylamide have yielded polymers with a linear increase in Mn with conversion while maintaining dispersities of Mw/Mn < 1.30. researchgate.net Polymers containing this compound can have weight average molecular weights ranging from approximately 1,800 to 80,000, as determined by GPC using a polystyrene standard. google.com The molecular weight distribution is a critical factor that influences the physical and mechanical properties of the final polymer material. lcms.cz

Thermal Analysis of this compound Polymers

Thermal analysis techniques are employed to investigate the thermal stability and transitions of polymers derived from this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. slideshare.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. mt.com For example, polyacrylamides containing this compound have shown increased decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as the glass transition temperature (Tg). The incorporation of this compound into polyacrylamides can lead to a shift in the glass transition temperature. For instance, a 15 mol% incorporation of BAM has been shown to increase the Tg from 85°C to 105°C, which indicates restricted chain mobility and enhanced thermal stability. Studies on copolymers of N-(isobutoxymethyl)acrylamide have also utilized TGA and DSC to characterize their thermal properties, noting unique degradation pathways at elevated temperatures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of polymeric materials. researchgate.net The analysis involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, often an inert one like nitrogen. youtube.commdpi.com The resulting data, typically a plot of mass versus temperature, reveals the temperatures at which the material degrades and provides insights into the kinetics of its decomposition. mdpi.comnsf.gov

In the context of N-(isobutoxymethyl)acrylamide (IBMA), a structural isomer of this compound, TGA has been employed to characterize the thermal properties of its homopolymers and block copolymers. researchgate.net Studies on poly(IBMA) homopolymers and poly(IBMA)-b-poly(styrene) block copolymers have utilized TGA to investigate their thermal decomposition behavior. researchgate.net This analysis helps in identifying the unique degradation pathways of the poly(IBMA) block, which may include imide formation at elevated temperatures. researchgate.net

Research has shown that incorporating acrylamide derivatives can enhance the thermal stability of materials. For instance, modifying the enzyme D-aminoacylase with N-(iso-butoxymethyl) acrylamide was found to increase its thermal stability. cumhuriyet.edu.trtrdizin.gov.tr TGA can quantify such improvements by showing an increase in the decomposition temperature of the modified material compared to the original. Generally, the TGA curve for a polymer shows a significant drop in mass over a specific temperature range, indicating decomposition. youtube.com The temperature at which a certain percentage of mass loss occurs (e.g., T₅₀%) is a key parameter for comparing the thermal stability of different polymers.

Table 1: TGA Parameters for Polymer Thermal Degradation This table is illustrative and based on general principles of TGA as applied to polymers.

Parameter Description Typical Application
Onset Temperature (T_onset) The temperature at which significant mass loss begins. Indicates the start of thermal decomposition.
Peak Temperature (T_peak) The temperature at which the rate of mass loss is maximum, derived from the derivative TGA (DTG) curve. youtube.com Characterizes the point of most rapid degradation. youtube.com
50% Mass Loss Temp (T₅₀%) The temperature at which the polymer has lost 50% of its initial mass. A common metric for comparing the overall thermal stability of different polymers.

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue, such as char or inorganic fillers. |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for investigating the thermal transitions of polymers. hu-berlin.dewikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymeric materials. wikipedia.orgnih.gov

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, brittle, glassy state to a soft, rubbery state as the temperature increases. hu-berlin.de This transition corresponds to a step-change in the heat capacity of the material, which is detectable by DSC. hu-berlin.de

For polymers incorporating this compound (NBMA), DSC analysis reveals important information about their structure and chain mobility. Research on copolymers of trimethoxysilane (B1233946) and this compound demonstrated that the glass transition temperature increased as the content of the NBMA monomer was raised. rubber.or.kr This indicates that the incorporation of NBMA restricts the mobility of the polymer chains. Similarly, studies on N-(isobutoxymethyl)acrylamide (IBMA) homopolymers and block copolymers have utilized DSC to characterize their thermal properties, including Tg. researchgate.net The determination of Tg is crucial for understanding the material's behavior at different temperatures and for predicting its end-use performance. google.com

Table 2: Glass Transition Temperature (Tg) of this compound Copolymers This table presents findings from a study on copolymers of trimethoxy silane (B1218182) and N-butoxymethyl acrylamide. rubber.or.kr

Sample (Increasing NBMA wt%) Glass Transition Temperature (Tg) Observation
Copolymer with 5 wt% NBMA Lower Tg Increased chain mobility with lower NBMA content.
Copolymer with 10 wt% NBMA Intermediate Tg Chain mobility decreases as NBMA content rises.

Microscopic and Morphological Characterization of this compound-Based Materials

The performance and properties of polymeric materials are intrinsically linked to their microscopic structure and surface morphology. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and porous structure of polymer-based materials. mdpi.com For instance, in the characterization of hydrogels based on acrylamide and acrylic acid, SEM micrographs have revealed three-dimensional porous structures. mdpi.com The nature of this porosity is crucial as it can influence properties like swelling capacity. mdpi.com Similarly, the surface morphology of acrylic hydrogels has been investigated using SEM to observe patterns and structures formed during polymerization. mdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the visualization of the internal structure and the morphology of nanostructured materials. For example, TEM has been used to characterize the spherical assemblies of protein-polymer conjugates, including those with acrylamide derivatives. researchgate.net For these analyses, samples are often stained with heavy elements like uranyl acetate (B1210297) to enhance contrast and reveal the morphology of the polymer assemblies. researchgate.net

In the context of this compound-based materials, these microscopic techniques are invaluable for:

Visualizing Porosity: Characterizing the pore size and interconnectivity in hydrogels and other porous structures, which is critical for applications in areas like tissue engineering and controlled release.

Confirming Nanostructure Formation: Observing the size, shape, and self-assembly of nanoparticles or micelles in block copolymer systems.

Assessing Surface Features: Examining the surface roughness and topography of coatings and films, which affects properties like adhesion and wettability.

Analyzing Particle Distribution: Investigating the dispersion of any inorganic or organic fillers within the polymer matrix.

The morphological insights gained from SEM and TEM are fundamental to establishing structure-property relationships and optimizing the design of this compound-based materials for specific applications.

Research Applications and Material Science Innovations of N Butoxymethyl Acrylamide

Polymer Chemistry and Material Design

The incorporation of N-(Butoxymethyl)acrylamide into polymer chains imparts unique characteristics that are highly desirable in various industrial and research applications. Its ability to participate in crosslinking reactions, modify surface properties, and influence the dissolution behavior of polymers makes it a valuable tool for material design.

Self-Crosslinkable Polyvinyl Alcohols and Other Polymeric Materials

A primary application of this compound is in the development of self-crosslinkable polymers, most notably polyvinyl alcohols (PVAL). tmoritani.comtmoritani.com The butoxymethyl group on the NBMA monomer can react with hydroxyl, carboxyl, amine, or amide groups present in other polymer chains or on a substrate, forming stable crosslinked networks. This crosslinking can be controlled and initiated under specific conditions, such as in a dry state with the aid of a curing agent like ammonium (B1175870) chloride, preventing premature gelation in aqueous solutions. tmoritani.comtmoritani.com

In the case of PVAL, copolymerizing vinyl acetate (B1210297) with NBMA and subsequent alcoholysis yields a modified PVAL that is water-soluble and stable in solution. tmoritani.com Upon heating, the crosslinking reaction occurs, resulting in a material with significantly enhanced water resistance. tmoritani.com Research has demonstrated that a modified PVAL containing just 1.0 mol% of NBMA units can form a crosslinked film with high resistance to boiling water, exhibiting a low sol fraction of 0.8% and a swelling degree of 2.4 wt/wt. tmoritani.comtmoritani.com This "controllable" crosslinking is a significant advantage over traditional crosslinking agents that can cause viscosity issues in PVAL solutions. tmoritani.com

The crosslinking mechanism enhances the mechanical strength and chemical resistance of the resulting materials. This property is not limited to PVAL; NBMA is used to create a variety of self-crosslinkable polymeric materials for diverse applications.

Hydrophobic Modification of Polymers

The butoxymethyl group in this compound imparts a hydrophobic character to polymers. researchgate.netcumhuriyet.edu.tr While the monomer itself is water-miscible, its polymerized form, poly(N-(isobutoxymethyl)acrylamide), does not dissolve in aqueous media, highlighting its significant hydrophobicity. researchgate.netcumhuriyet.edu.tr This feature is exploited to modify the surface properties of otherwise hydrophilic polymers.

Tunable Dissolution Kinetics of Polymeric Structures

The hydrophobic nature of this compound can be strategically utilized to control the dissolution rates of polymeric structures in aqueous environments. acs.orgrsc.org In a technique known as Polymerization-Induced Self-Assembly (PISA), NBMA has been used as a hydrophobic monomer to modulate the aqueous dissolution kinetics of the resulting polymer assemblies. acs.orgrsc.org

By varying the ratio of NBMA to a more hydrophilic monomer, such as acrylamide (B121943), researchers can fine-tune how quickly a PISA-printed structure dissolves in physiological fluids. acs.orgrsc.org This is particularly relevant for applications like "poke and release" microneedles, where the base needs to dissolve rapidly upon insertion. acs.org The ability to precisely control dissolution is a significant advancement for creating temporary structures in biomedical and other fields. rsc.org

Development of Resins and Coatings

This compound is a key component in the formulation of advanced resins and coatings due to its excellent crosslinking capabilities. kowachemical.comgoogle.com It is used in both solvent-borne and water-borne coating systems to improve properties such as adhesion, hardness, and resistance to chemicals and marring. kowachemical.comgoogle.com

In self-crosslinkable coating compositions, polymers containing NBMA can form durable films upon curing. google.com For example, acrylic polymers functionalized with 30-50% NBMA by weight have been shown to provide coatings with excellent resistance to acid etching and marring, making them suitable for automotive topcoats. google.com The crosslinking reaction, often catalyzed by an acid, creates a robust network structure within the coating. google.com

The versatility of NBMA allows for its use in various coating applications, including protective coatings and UV inkjet inks. kowachemical.com Its ability to enhance the performance of resins makes it a valuable monomer for the paint and coatings industry. kowachemical.com

Coating PropertyEnhancement with this compound
Adhesion Improved
Hardness Increased
Mar Resistance Improved
Acid Etch Resistance Excellent
Water Resistance High

Adhesives and Sealants with Enhanced Properties

The crosslinking properties of this compound are also leveraged in the formulation of high-performance adhesives and sealants. kowachemical.comgoogle.com By incorporating NBMA into the polymer backbone, manufacturers can create adhesives and sealants with improved cohesive strength, durability, and adhesion to various substrates. kowachemical.com

Biomedical Research Applications

While the primary applications of this compound are in industrial material science, its unique properties have also led to its investigation in the biomedical field. The ability to form hydrogels and modify polymer properties at the molecular level opens up possibilities for creating advanced materials for biological applications.

Research has explored the use of NBMA in creating hydrogels for potential use in drug delivery systems and tissue engineering. Copolymers of NBMA with N,N-dimethylacrylamide, for example, exhibit temperature-dependent swelling behavior, which is a key characteristic of "smart" hydrogels that can respond to environmental stimuli. This thermo-responsive behavior could potentially be used for controlled drug release.

Furthermore, the hydrophobic nature of NBMA has been studied in the context of polymer-protein conjugates, where it can influence the thermal stability of enzymes. cumhuriyet.edu.tr The ability to tailor the hydrophobicity of polymers using monomers like NBMA is a valuable tool in the design of biomaterials. cumhuriyet.edu.tr

Development of Responsive Hydrogels

This compound (NBMA) is a key component in the creation of responsive or "smart" hydrogels. These are three-dimensional polymer networks that can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light.

The incorporation of NBMA into hydrogel formulations allows for the tuning of their swelling behavior. For instance, copolymers of NBMA with N,N-dimethylacrylamide have been shown to exhibit temperature-dependent swelling, a crucial property for creating thermoresponsive hydrogels. The butoxymethyl group influences the lower critical solution temperature (LCST) of the polymer, the temperature at which the hydrogel transitions from a swollen to a shrunken state. This property is fundamental to their application in various fields where controlled environmental response is required. The ability of NBMA to form thermoreversible hydrogels is particularly valuable.

These hydrogels can be designed to respond to specific biological cues. For example, a bio-responsive hydrogel system has been developed that can release silver ions in response to the presence of sodium ions in the biological environment, demonstrating broad-spectrum antibacterial activity for treating infectious tissue injuries. nih.gov

Drug Delivery Systems and Controlled Release Mechanisms

The unique properties of this compound-containing hydrogels make them excellent candidates for advanced drug delivery systems. The stimuli-responsive nature of these materials allows for the controlled and targeted release of therapeutic agents.

The thermoreversible properties of NBMA-based hydrogels are particularly noteworthy for controlled drug release applications, where changes in temperature can trigger the release of an encapsulated drug. This allows for on-demand drug delivery, potentially improving therapeutic efficacy and reducing side effects. The hydrophobic nature of the butoxymethyl group also plays a role in the encapsulation and release kinetics of hydrophobic drugs.

Research has demonstrated the use of acrylamide derivatives, including NBMA, in improving the drug-like properties of certain compounds. The incorporation of these groups can enhance solubility and membrane permeability, which are critical factors in drug absorption and distribution.

Tissue Engineering Scaffolds

In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. This compound has been investigated for its potential in creating hydrogel scaffolds for this purpose. The ability to tailor the mechanical properties and degradation rates of these scaffolds is crucial for mimicking the native extracellular matrix (ECM).

The crosslinking capabilities of NBMA are essential in this context, allowing for the formation of stable and robust scaffold structures. The development of 3D printed materials with controllable dissolution rates is highly relevant for biomedical implants and tissue engineering scaffolds. rsc.org PISA (Polymerization-Induced Self-Assembly) printing has been explored to create formulations that can dissolve in physiological fluids at controlled rates. rsc.org In one study, PISA printing was conducted from a highly branched multi-CTA scaffold in isopropanol, using acrylamide as the phase-separating monomer and varying ratios of the hydrophobic monomer this compound (BAM) to modify the aqueous dissolution rates. rsc.org

Bioconjugation and Enzyme Modification (e.g., D-aminoacylase)

This compound and its derivatives are utilized in bioconjugation, the process of linking molecules to proteins and other biomolecules. This technique can be used to modify the properties of enzymes, enhancing their stability and activity for industrial and biomedical applications.

A notable example is the modification of D-aminoacylase, an industrially important enzyme used in the production of chiral amino acids. cumhuriyet.edu.trtrdizin.gov.tr In one study, a "grafting-from" strategy using photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization was employed to create polymer-protein conjugates. cumhuriyet.edu.trtrdizin.gov.trcumhuriyet.edu.tr The enzyme was modified with monomers of N-(iso-butoxymethyl) acrylamide (NIBMA), a hydrophobic monomer. cumhuriyet.edu.trtrdizin.gov.trcumhuriyet.edu.tr

The results indicated that this modification increased the thermal stability of the D-aminoacylase enzyme. cumhuriyet.edu.trtrdizin.gov.trcumhuriyet.edu.tr Furthermore, the conjugate with the hydrophobic NIBMA monomer demonstrated a greater increase in activity compared to a hydrophilic monomer. cumhuriyet.edu.trtrdizin.gov.trcumhuriyet.edu.tr This highlights the significant impact that polymer conjugation can have on enzyme performance. nih.gov

Similarly, research on Candida antarctica lipase-B (CALB) and Thermomyces lanuginosus lipase (B570770) (TLL) showed that modification with a hydrophobic N-(iso-butoxymethyl) acrylamide (NIBMA) polymer led to a respective 6-fold and 3-fold increase in enzymatic activity. mdpi.com

Table 1: Effect of N-(iso-butoxymethyl)acrylamide Conjugation on Enzyme Activity

Enzyme Modification Result
D-aminoacylase Conjugation with NIBMA Increased thermal stability and activity. cumhuriyet.edu.trtrdizin.gov.trcumhuriyet.edu.tr
Candida antarctica lipase-B (CALB) Modification with NIBMA polymer 6-fold increase in enzymatic activity. mdpi.com
Thermomyces lanuginosus lipase (TLL) Modification with NIBMA polymer 3-fold increase in enzymatic activity. mdpi.com

Polymerization-Induced Self-Assembly (PISA) in Biomedical Contexts

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. nih.govpulsus.commdpi.com This technique has gained significant traction for fabricating biomedical nanoplatforms due to its ability to be conducted at high solid concentrations, making it a time- and labor-saving process. nih.govresearchgate.net

This compound has been employed in PISA formulations to control the properties of the resulting nanoparticles. For instance, it has been used to adjust the dissolution kinetics of polymers in physiological fluids. rsc.org The hydrophobic butoxymethyl group makes it a valuable component in creating amphiphilic block copolymers that can self-assemble into well-defined nanostructures in aqueous environments.

The PISA process typically involves the chain extension of a soluble macroinitiator with a second monomer. nih.gov As the second block grows and becomes insoluble, it drives the self-assembly of the polymer chains. nih.gov This method allows for the one-pot synthesis of nanoparticles with tunable morphologies, which is highly desirable for applications in drug delivery, bioimaging, and diagnostics. pulsus.comresearchgate.net

Industrial Applications and Performance Enhancement

Beyond its biomedical applications, this compound is a valuable monomer in various industrial formulations, where its crosslinking ability is leveraged to enhance the performance of materials.

Coatings and Adhesives with Enhanced Mechanical Strength and Chemical Resistance

This compound is utilized in the production of coatings and adhesives due to its excellent crosslinking properties. When incorporated into polymer formulations, the N-butoxymethyl groups can react with other functional groups, such as hydroxyl, carboxyl, or amide groups, present in the polymer system or on a substrate. This reaction forms a stable, crosslinked network that significantly improves the mechanical strength, chemical resistance, and water resistance of the final product. researchgate.net

For example, self-crosslinkable polyvinyl alcohols and other polymeric materials can be created using NBMA. These materials are suitable for applications requiring enhanced durability and resistance to environmental factors. In the context of woodworking adhesives, the incorporation of crosslinking monomers like N-(butoxymethyl) acrylamide can improve water, heat, and creep resistance. google.com Similarly, in textile applications, it can be used to create binders that enhance the tensile strength of the final product. google.com

Coatings formulated with this compound can exhibit superior protection against corrosion and mechanical damage. dss.go.th The crosslinked structure provides a more robust barrier against moisture and other corrosive agents. researchgate.netdss.go.th

Table 2: Compound Names Mentioned

Compound Name
This compound
N,N-dimethylacrylamide
N-(iso-butoxymethyl) acrylamide
D-aminoacylase
Candida antarctica lipase-B
Thermomyces lanuginosus lipase
Silver ions
Sodium ions
Acrylamide

Improvement of Water Resistance in Polymeric Films

This compound (NBMA) is a functional monomer utilized to enhance the properties of various polymers, most notably their resistance to water. When copolymerized into a polymer backbone, the NBMA unit introduces a reactive site that facilitates post-polymerization crosslinking. This process is central to its function in improving the durability of polymeric films, particularly in aqueous environments.

The primary mechanism involves the self-crosslinking ability of the NBMA monomer units within the polymer chain. The N-butoxymethyl group can undergo a condensation reaction, often acid-catalyzed and promoted by heat, to form stable crosslinked networks. This reaction can occur between the NBMA groups themselves or with other functional groups present in the polymer matrix, such as hydroxyl groups.

A notable application is in the modification of polyvinyl alcohol (PVAL). Research has demonstrated that incorporating a small amount of N-(n-butoxymethyl)acrylamide into a PVAL backbone can produce films with high resistance to boiling water. tmoritani.com These self-crosslinkable PVALs are designed to be stable and soluble in their aqueous solution form, with the crosslinking reaction occurring only in the dry state with the aid of a curing agent, allowing for controllable timing of the insolubilization process. tmoritani.comtmoritani.com

Table 1: Properties of Polyvinyl Alcohol (PVAL) Film Modified with N-(n-butoxymethyl)acrylamide

PropertyValueCondition
N-(n-butoxymethyl)acrylamide Content1.0 mol%Initial monomer composition for modified PVAL. tmoritani.com
Resistance to Boiling WaterHighQualitative assessment of the crosslinked film. tmoritani.com
Sol Fraction0.8%The percentage of the polymer that remains soluble after crosslinking, indicating a high degree of network formation. tmoritani.comresearchgate.net
Swelling Degree2.4 wt/wtThe ratio of the weight of the swollen gel to its dry weight, measured after soaking in boiling water. tmoritani.comresearchgate.net

Toxicological and Environmental Research on N Butoxymethyl Acrylamide

Cellular Toxicity Studies

N-(Butoxymethyl)acrylamide (BMA) has been the subject of cellular toxicity research to understand its effects at the cellular level. These studies are crucial for assessing its potential risks to human health.

Cytotoxic Effects in Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects across various cell lines. europa.eu The degree of cytotoxicity can vary depending on the cell line and the concentration of the compound. For instance, a high cytotoxic effect was observed in Human Embryonic Kidney 293T (HEK293T) cells at a concentration of 0.1 mg/mL. In comparison, other acrylamide (B121943) derivatives have shown moderate cytotoxicity in HepG2 cells at 0.5 mg/mL and low cytotoxicity in MCF7 cells at 0.05 mg/mL. Studies have also utilized reporter gene bioassays in cell lines such as AREc32 (based on the MCF-7 breast cancer cell line), ARE-bla (based on a HepG2 liver cell line), and GR-bla (based on a HEK293T embryonic kidney cell line) to evaluate the cytotoxicity of a range of chemicals, including this compound. nih.govacs.orgacs.org

The cytotoxic effects are often evaluated using methods like the MTT assay on human fibroblast cells (e.g., NIH/3T3) to determine the IC₅₀ values. The hydrophobic nature of the butoxymethyl group is thought to influence its interaction with biological membranes, which may play a role in its cytotoxic profile.

Table 1: Cytotoxicity of Acrylamides in Different Cell Lines

Compound Cell Line Concentration (mg/mL) Cytotoxic Effect
This compound HEK293T 0.1 High
N,N'-methylenebis(acrylamide) HepG2 0.5 Moderate
Acrylamide MCF7 0.05 Low

Data adapted from research findings.

Oxidative Stress Induction Mechanisms

A primary mechanism underlying the cytotoxicity of this compound is the induction of oxidative stress. nih.gov This is triggered by the compound's reactivity with cellular components. Exposure to BMA has been shown to lead to an increase in the levels of reactive oxygen species (ROS) within treated cells, indicating a significant oxidative stress response. nih.gov This response is linked to the electrophilic nature of the BMA molecule.

The cytotoxic effects of BMA are mediated through the formation of adducts with glutathione (B108866) (GSH), a critical antioxidant in cells. nih.gov The reaction between BMA and GSH can disrupt the cellular redox balance, making the cells more susceptible to oxidative damage. nih.gov This reaction is a Michael addition, where BMA acts as a Michael acceptor and the soft nucleophile GSH acts as the Michael donor, leading to the formation of conjugates that can disrupt cellular functions. nih.gov The depletion of GSH reduces the cell's ability to protect against ROS, which can ultimately lead to cell death. nih.gov The cytotoxicity and the activation of the oxidative stress response have been found to be linearly correlated with the second-order reaction rate constants of acrylamides with GSH. acs.orgnih.gov

Cell Transformation Studies

Research has indicated that this compound has the potential to induce cell transformation in certain cell lines at various concentrations, a characteristic it shares with other acrylamides. For example, studies have shown that Syrian Hamster Embryo (SHE) cells exhibited transformation at concentrations above 0.35 mg/mL. In the broader context of acrylamides, cell transformation has been observed in several cell lines, including mouse BALB/c3T3 cells, C3H/10T1/2 clone 8 cells, and NIH/3T3 cells, though the concentrations required for transformation varied. umd.edu

For the related compound acrylamide, studies on SHE cells suggest that the parent compound itself, rather than its oxidative metabolites, is involved in inducing morphological transformation. nih.gov The cellular thiol status, particularly the levels of GSH, appears to play a significant role in this process. nih.gov Co-treatment with N-acetyl-L-cysteine (NAC), a sulfhydryl group donor, was found to reduce acrylamide-induced morphological transformation in SHE cells. nih.gov Conversely, treatment with an inhibitor of GSH synthesis enhanced the transformation. nih.gov The European Chemicals Agency (ECHA) registration dossier for this compound notes conflicting results for cell transformation assays with the read-across substance acrylamide, with some laboratories reporting negative results in BALB/3T3 or C3H/10T1/2 cells, while another reported positive results in C3H/10T1/2 and NIH/3T3 cells. europa.eu

Neurotoxicity and Systemic Toxicity Assessments

In high-dose animal studies, this compound has been shown to target the central nervous system (CNS), liver, lungs, eyes, kidneys, and the male reproductive system. haz-map.com It is classified as a neurotoxin, specifically an "Other CNS neurotoxin". haz-map.com

Much of the detailed toxicological information is derived from studies on acrylamide, which is used as a read-across substance for this compound in regulatory assessments. europa.eu In a dominant lethal assay in rats using acrylamide, systemic toxicity was observed at doses of 15 mg/kg/day and above, based on changes in body weight. europa.eu Reduced hind limb grip strength was noted at 60 mg/kg/day, and treatment-related clinical observations were present at 45 and 60 mg/kg/day. europa.eu The No Observed Adverse Effect Level (NOAEL) for both systemic and reproductive toxicity for acrylamide in male Long-Evans rats was determined to be 5 mg/kg/day. europa.eu Safety data sheets for this compound indicate that it may cause damage to organs, specifically the kidney and liver, through prolonged or repeated exposure. fishersci.com

Environmental Fate and Degradation Pathways

Understanding the environmental fate of this compound is important for assessing its potential environmental impact. solubilityofthings.com The degradation of acrylamides in the environment can occur through processes such as hydrolysis and biodegradation.

While specific studies on the environmental degradation of this compound are limited, information on related compounds provides some insight. For instance, the hydrolysis of dichloroacetamide safeners has been studied under acidic and basic conditions. acs.org Acrylamide itself is susceptible to biodegradation in both soil and water. cdc.gov It is expected to be highly mobile in these environments. cdc.gov Microorganisms have been shown to degrade acrylamide. nih.gov For example, a Pseudomonas species isolated from soil was capable of degrading high concentrations of acrylamide to acrylic acid and ammonia, which were then used as carbon and nitrogen sources for growth. nih.gov This degradation was facilitated by an amidase enzyme. nih.gov The presence of the butoxymethyl group in this compound may influence its degradation pathways compared to the parent acrylamide molecule. solubilityofthings.com

Regulatory Compliance and Safety Research

Research into the safety of this compound and its regulatory status is guided by its classification as a substituted acrylamide. Regulatory bodies in various regions have established guidelines and classifications for this chemical, often leveraging data from related compounds like acrylamide through read-across approaches for toxicological assessments.

Several international and national authorities have listed this compound in their chemical inventories, signifying its use in industrial applications. For instance, it is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. nih.govnih.gov The European Chemicals Agency (ECHA) provides a comprehensive dossier on the substance, detailing its properties and the results of various toxicological studies. europa.eu In North America, it is subject to regulations such as the Canadian Environmental Protection Act, 1999, which requires notification for new substances. canada.ca The U.S. Food and Drug Administration (FDA) also maintains a list of effective food contact substance notifications, which includes polymers that may be synthesized using this compound. packaginglaw.com

Safety research has focused on understanding its potential for toxicity, particularly concerning genotoxicity and cytotoxicity. Studies show that, like other acrylamides, its reactivity as an electrophile is a key determinant of its toxicological profile. acs.org Research published in Chemical Research in Toxicology investigated the in vitro toxicity of several substituted (meth)acrylamides, including this compound. acs.org The study found that acrylamides, in general, exhibited higher toxicity than methacrylamides. acs.orgnih.gov

The genotoxic potential of this compound has been assessed using a read-across approach with acrylamide. europa.eu In vitro studies on acrylamide, such as the bacterial reverse mutation assay (Ames test), have shown negative results for genotoxicity. europa.eu However, an in vitro mammalian chromosome aberration test indicated that acrylamide was positive for clastogenicity, inducing structural changes in chromosomes. europa.eu The general scientific consensus is that acrylamide is a potent clastogen in bone marrow. europa.eu

Cytotoxicity studies have demonstrated that this compound can cause cell damage. acs.org The reactivity of acrylamides with biological nucleophiles like glutathione (GSH) is linked to both detoxification and the induction of oxidative stress, which contributes to cytotoxicity. acs.org

The following tables provide a summary of the regulatory information and key research findings.

Interactive Table 1: Regulatory and Inventory Status of this compound

Jurisdiction/Regulatory BodyRegulation/InventoryStatus/IdentifierReference
European UnionREACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)Registered; EC Number: 217-442-7 nih.goveuropa.eu
European UnionMaterials and Articles in Contact with FoodstuffsListed under PM/REF No: 13960 fao.orglegislation.gov.uk
United StatesFDA Food Contact Substance (FCS) NotificationsListed as a component in polymers for food contact materials. packaginglaw.com
CanadaCanadian Environmental Protection Act, 1999 (CEPA)Subject to New Substances Notification Regulations. canada.ca
AustraliaAustralian Inventory of Industrial Chemicals (AICIS)Listed as a polymer containing formaldehyde (B43269) monomers. nih.govindustrialchemicals.gov.au
New ZealandEPA Inventory of Chemical StatusMay be used as a component in a product covered by a group standard. nih.gov
GlobalGHS ClassificationVaries by notifier; generally includes acute toxicity warnings. nih.govfujifilm.com

Interactive Table 2: Summary of Key Safety Research Findings for this compound and Read-Across Substance (Acrylamide)

Study TypeTest SystemSubstanceFindingReference
Genotoxicity (In Vitro)Bacterial Reverse Mutation Assay (Ames Test)Acrylamide (Read-across)Negative for genotoxicity. Did not increase reverse mutations in Salmonella typhimurium strains. europa.eu
Genotoxicity (In Vitro)Mammalian Chromosome Aberration TestAcrylamide (Read-across)Positive for clastogenicity. Induced chromosomal structural changes and polyploidy. europa.eu
Genotoxicity (In Vivo)Mammalian Germ Cell Dominant Lethal Assay (Rat)Acrylamide (Read-across)Positive for genetic toxicity. Increased post-implantation loss was statistically significant. europa.eu
CytotoxicityReporter Gene Cell Lines (AREc32, etc.)This compoundExhibited cytotoxicity, which was linearly correlated with its reaction rate with glutathione (GSH). acs.org
ReactivityReaction with Glutathione (GSH)This compound & other AcrylamidesReacted with the soft nucleophile glutathione (GSH). This reaction is a detoxification mechanism but also disturbs the redox balance. acs.org
ReactivityReaction with 2-deoxyguanosine (2DG)This compound & other AcrylamidesShowed no reactivity toward the hard biological nucleophile 2-deoxyguanosine, suggesting a low potential for direct DNA binding. acs.org

Future Directions and Emerging Research Avenues for N Butoxymethyl Acrylamide

Novel Polymer Architectures and Composites

The exploration of N-(Butoxymethyl)acrylamide in novel polymer architectures and composites is a rapidly advancing field. Researchers are leveraging its unique reactivity to create materials with tailored properties. One significant area of investigation is the development of self-crosslinkable polymers. The N-butoxymethyl group can react with various functional groups like hydroxyl, carboxyl, amine, or amide, leading to the formation of stable crosslinked networks that enhance mechanical strength and chemical resistance.

A notable example is the copolymerization of NBMA with organosilanes, such as trimethoxy silane (B1218182). Studies have shown that incorporating NBMA into an acrylic resin composition leads to an increase in molecular weight and glass transition temperature as the concentration of NBMA is raised. rubber.or.kr This is attributed to the molecular association caused by the amide groups in NBMA, which reduces the flexibility of the copolymer chains. rubber.or.kr

Furthermore, NBMA is proving to be a valuable monomer in the technique of polymerization-induced self-assembly (PISA). rsc.org In PISA, NBMA-containing polymers have been shown to dissolve more slowly in aqueous environments, a property that is crucial for applications like sustained drug release. rsc.org The hydrophobic butoxymethyl group plays a key role in controlling the dissolution kinetics of the resulting polymers in physiological fluids. rsc.org

Table 1: Effect of this compound Content on Acrylic Resin Properties

N-butoxymethyl acrylamide (B121943) Content (wt%)Resulting Molecular WeightGlass Transition Temperature (°C)Viscosity
0BaselineBaselineBaseline
5IncreasedIncreasedIncreased
10Further IncreasedFurther IncreasedFurther Increased
20Significantly IncreasedSignificantly IncreasedSignificantly Increased

Data derived from studies on copolymerization with trimethoxy silane. rubber.or.kr

Advanced Functional Materials Development

The inherent properties of this compound make it a key component in the development of advanced functional materials, particularly in the coatings and adhesives industries. Its ability to act as a cross-linking agent is central to these applications. kowachemical.com

Polymers incorporating NBMA are used to create self-crosslinkable coatings with enhanced durability. google.com These coatings exhibit improved resistance to both mechanical damage (mar resistance) and chemical degradation, such as acid etching. google.com The crosslinking occurs as the N-alkoxymethyl groups react, forming a robust network within the coating. google.com Research has explored the optimal concentration of NBMA in these formulations, finding that amounts around 40% to 50% by weight provide a good balance of properties without causing gelation during polymerization. google.com

In the realm of adhesives, the inclusion of NBMA improves adhesion to various substrates, including metals. This makes it a valuable component in industrial formulations where strong and resilient bonding is required. The versatility of NBMA allows for its use in both solvent-borne and water-borne coating systems, highlighting its adaptability to different manufacturing processes. kowachemical.com

Biomedical Engineering Advancements

The unique characteristics of this compound are being harnessed for significant advancements in biomedical engineering. Its application in creating "smart" materials that respond to physiological conditions is a particularly promising area of research.

One of the primary biomedical uses of NBMA is in the development of hydrogels for drug delivery and tissue engineering. Copolymers of NBMA can form thermoreversible hydrogels, which exhibit temperature-dependent swelling behavior. This property allows for the controlled release of therapeutic agents based on changes in temperature. The hydrophobic butoxymethyl group influences the lower critical solution temperature (LCST) of these hydrogels, making them sensitive to their environment.

Furthermore, research has demonstrated the potential of NBMA in modifying biological molecules to enhance their therapeutic efficacy. For instance, modifying enzymes with polymers containing N-(isobutoxymethyl)acrylamide, a related compound, has been shown to increase their enzymatic activity and thermal stability. mdpi.comcumhuriyet.edu.tr This has significant implications for the development of more robust biocatalysts for industrial and therapeutic applications. The hydrophobic nature of the polymer conjugate is believed to play a role in this enhanced activity. cumhuriyet.edu.trresearchgate.net

Table 2: Biomedical Applications of this compound-based Polymers

Application AreaPolymer SystemKey FindingReference
Drug DeliveryCopolymers with N,N-dimethylacrylamideExhibit temperature-dependent swelling for controlled drug release.
Drug DeliveryPISA-derived polymersSlower dissolution in aqueous environments enables sustained release.
Enzyme ModificationConjugated to Lipase (B570770) B and Thermomyces lanuginosus lipaseIncreased enzymatic activity and thermal stability. mdpi.com
Tissue EngineeringHydrogelsPotential for creating scaffolds that respond to physiological cues.

Sustainable Synthesis and Processing Methodologies

As the demand for this compound grows, so does the need for more sustainable and efficient synthesis and processing methods. Research in this area is focused on green chemistry principles to minimize environmental impact and improve production efficiency.

Recent advancements have focused on optimizing the catalytic processes involved in the synthesis of NBMA. The etherification step, a key reaction in its production, can be improved by using advanced catalysts. For example, molybdenum or tungsten-based systems paired with basic compounds have been shown to reduce side reactions. Another approach involves the use of phase-transfer catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), which can increase etherification rates significantly.

Efforts are also being made to mitigate the formation of byproducts, such as N,N'-bis(butoxymethyl)acrylamide, which can occur through over-etherification. Strategies to control this include precise stoichiometric control of the reactants and implementing a low-temperature phase during the initial stages of the reaction. For purification, techniques like crystallization are being employed to achieve high-purity NBMA, which is crucial for many of its applications, especially in the biomedical field.

Table 3: Comparison of this compound Synthesis Methodologies

MethodCatalystKey Advantage
Conventional Acid CatalysisSulfuric Acid or p-Toluenesulfonic AcidEstablished method
Advanced Catalytic SystemMolybdenum/Tungsten with a baseReduced side reactions
Phase-Transfer CatalysisTetrabutylammonium hydroxide (TBAH)Increased reaction rate

Q & A

Q. What are the established synthesis protocols for N-(Butoxymethyl)acrylamide (BAM), and what reaction conditions optimize yield?

BAM is synthesized via nucleophilic substitution between acryloyl chloride and butoxymethylamine. Key steps include maintaining anhydrous conditions (e.g., using THF as a solvent) and a temperature range of 0–5°C to minimize side reactions like hydrolysis. Post-synthesis purification via vacuum distillation (boiling point: 125–128°C/0.03 mmHg) ensures high purity (>97%). Reaction progress is monitored via FT-IR for the disappearance of the amine peak (~3300 cm⁻¹) and GC-MS for intermediate validation .

Q. What analytical techniques are recommended for characterizing BAM’s purity and structural integrity?

  • NMR Spectroscopy : ¹H NMR (δ 6.3–6.5 ppm for acrylamide vinyl protons; δ 3.5–3.7 ppm for butoxymethyl group).
  • FT-IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend).
  • GC-MS : Molecular ion peak at m/z 157.21 (C₈H₁₅NO₂).
  • Solubility Tests : Ethanol and acetone are optimal solvents; insolubility in water confirms hydrophobic character .

Q. How should BAM be stored to ensure stability, and what safety precautions are critical during handling?

Store BAM in amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Use PPE (nitrile gloves, goggles) due to its moderate acute toxicity (oral LD₅₀: 500–1000 mg/kg in rodents). Avoid skin contact, as acrylamide derivatives are potential neurotoxins .

Advanced Research Questions

Q. How does BAM modulate aqueous dissolution kinetics in polymerization-induced self-assembly (PISA) formulations?

In PISA, BAM acts as a hydrophobic monomer that phase-separates during polymerization. Increasing BAM content (e.g., 10–30 mol%) in acrylamide-based systems reduces dissolution rates in physiological fluids by enhancing hydrophobic interactions. For example, a 20 mol% BAM formulation in isopropanol/water mixtures achieved controlled dissolution over 72 hours, as confirmed by dynamic light scattering (DLS) and TEM imaging .

Q. What experimental strategies resolve contradictions in crosslinking efficiency when using BAM in copolymer networks?

BAM’s butoxymethyl group introduces steric hindrance, reducing covalent crosslinking efficiency compared to N,N′-methylenebisacrylamide (MBA). To compensate:

  • Use redox initiators (e.g., ammonium persulfate/TEMED) to enhance radical generation.
  • Optimize monomer ratios (e.g., 1:5 BAM:acrylamide) to balance mechanical strength and dissolution profiles.
  • Validate crosslink density via swelling tests (Flory-Rehner theory) and rheological analysis (storage modulus > loss modulus) .

Q. How can in vitro and in vivo toxicity of BAM-derived polymers be systematically evaluated?

  • In vitro : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to assess cytotoxicity (IC₅₀ values).
  • In vivo : Apply OECD Guideline 420 (acute oral toxicity) in rodent models, monitoring biomarkers like glutathione depletion (indicative of oxidative stress).
  • Metabolism Studies : Track BAM-derived metabolites (e.g., acrylamide adducts) via LC-MS in urine/blood samples .

Q. What methodologies quantify BAM’s role in enhancing thermal stability of polymer coatings?

  • TGA : BAM-containing polyacrylamides show increased decomposition temperatures (e.g., T₅₀% from 280°C to 320°C).
  • DSC : Glass transition temperature (T₉) shifts from 85°C to 105°C with 15 mol% BAM, indicating restricted chain mobility.
  • Accelerated aging tests (85°C/85% RH for 500 hours) validate stability via FT-IR post-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.